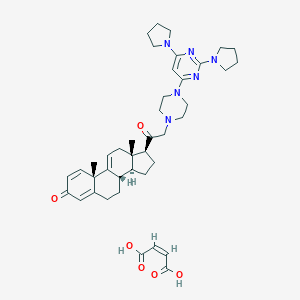
U-74389G maleate
Overview
Description
U-74389G, also known as PNU74389G meleate, is an antioxidant . It can inhibit lipid peroxidation reactions . U-74389G can protect against ischemia-reperfusion injury and is widely used in animal models of ischemic injury and hypertension . It also shows anti-inflammatory activity .
Molecular Structure Analysis
The molecular formula of U-74389G is C37H50N6O2 • C4H4O4 . Its molecular weight is 726.9 . The InChI code is InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27 (44)23-26 (36)7-8-28-29-9-10-31 (37 (29,2)14-12-30 (28)36)32 (45)25-40-19-21-42 (22-20-40)34-24-33 (41-15-3-4-16-41)38-35 (39-34)43-17-5-6-18-43;5-3 (6)1-2-4 (7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H, (H,5,6) (H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 .Chemical Reactions Analysis
U-74389G is an antioxidant that can inhibit lipid peroxidation reactions . It has been shown to significantly decrease the level of ethanol-induced gastric mucosal necrosis in portal hypertensive rats .Physical And Chemical Properties Analysis
U-74389G is a solid . It is soluble in DMSO to 25 mM and in ethanol to 25 mM . .Scientific Research Applications
Application in Ischemia/Reperfusion Injured Liver
Scientific Field
Medical Science - Hepatology
Summary of the Application
U-74389G has been used in research related to ischemia/reperfusion (I/R) injury in the liver . I/R injury is a significant factor in the morbidity and mortality of liver resection, trauma, and transplantation .
Methods of Application
In one study, ischemia was produced by portal vein occlusion in a swine model . The antioxidant compound U-74389G was administered to investigate its effect in preventing liver I/R injury .
Results or Outcomes
The study found that U-74389G did not significantly affect most parameters, but it did appear to mitigate intestinal damage due to portal venous congestion and reflow .
Application in Renal Function Improvement
Scientific Field
Medical Science - Nephrology
Summary of the Application
U-74389G has been shown to improve renal function in short-term administration .
Methods of Application
In a rat model of ischemia/reperfusion, U-74389G was administered and its effects were studied biochemically using blood mean urea levels .
Results or Outcomes
The administration of U-74389G significantly decreased the predicted urea levels, reflecting an augmentation of renal function .
Application in Colitis Treatment
Scientific Field
Medical Science - Gastroenterology
Summary of the Application
U-74389G has been demonstrated to produce an anti-inflammatory activity in the Wistar rat model of colitis .
Methods of Application
In a rat model with trinitrobenzenesulfonic acid-induced colitis, U-74389G was administered .
Results or Outcomes
U-74389G demonstrated a significant anti-inflammatory activity related to its ability to reduce colonic TNF-a, CMDI score, and improve weight change .
Application in Neuroprotection
Scientific Field
Medical Science - Neurology
Summary of the Application
U-74389G has been shown to exhibit neuroprotective properties .
Methods of Application
In various studies, U-74389G was administered in animal models to investigate its effects on brain microvascular endothelial cells and heart models after ischemia-reperfusion (IR) injury .
Results or Outcomes
The administration of U-74389G resulted in protection against IR injury in these models, demonstrating its potential as a neuroprotective agent .
Application in Cardioprotection
Scientific Field
Medical Science - Cardiology
Summary of the Application
U-74389G has been used in studies related to cardioprotection .
Methods of Application
In animal heart models, U-74389G was administered to investigate its effects on preventing lipid peroxidation and protecting against IR injury .
Results or Outcomes
The studies found that U-74389G protected against IR injury in heart models, indicating its potential use in cardioprotection .
Application in Lung Injury Treatment
Scientific Field
Medical Science - Pulmonology
Summary of the Application
U-74389G has been used in studies related to the treatment of lung injuries .
Methods of Application
In a rat model of lung transplantation, U-74389G was administered to investigate its effects on improving ischemia-reperfusion injury . In another study, U-74389G was used to assess its protective effect on amiodarone-induced pulmonary toxicity .
Results or Outcomes
The studies found that U-74389G improved lung function, decreased lipid peroxides, and lessened histologic injury .
Application in Diabetes Treatment
Scientific Field
Medical Science - Endocrinology
Summary of the Application
U-74389G has been shown to have hypoglycemic effects .
Methods of Application
In various studies, U-74389G was administered in animal models to investigate its effects on blood glucose levels .
Results or Outcomes
The administration of U-74389G significantly decreased the predicted blood glucose levels, reflecting an augmentation of insulin sensitivity .
Application in Cancer Treatment
Scientific Field
Medical Science - Oncology
Summary of the Application
While there is not much direct evidence of U-74389G being used in cancer treatment, its antioxidant properties may contribute to mitigating oxidative stress, which is a known factor in cancer progression .
Methods of Application
The potential application of U-74389G in cancer treatment is mostly theoretical at this point and would likely involve administration alongside other cancer treatments .
Results or Outcomes
The outcomes of such treatment are not yet known, as more research is needed in this area .
Application in Eye Diseases Treatment
Scientific Field
Medical Science - Ophthalmology
Summary of the Application
While there is not much direct evidence of U-74389G being used in eye diseases treatment, its antioxidant properties may contribute to mitigating oxidative stress, which is a known factor in eye diseases such as glaucoma .
Methods of Application
The potential application of U-74389G in eye diseases treatment is mostly theoretical at this point and would likely involve administration alongside other eye disease treatments .
Results or Outcomes
The outcomes of such treatment are not yet known, as more research is needed in this area .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSSKWSUJMJCP-WQDFMEOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017666 | |
| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
U-74389G maleate | |
CAS RN |
153190-29-5 | |
| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



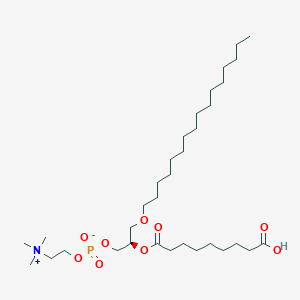

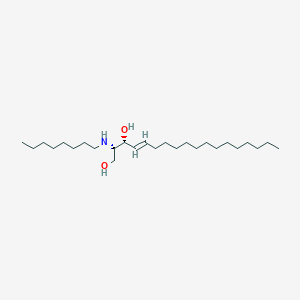
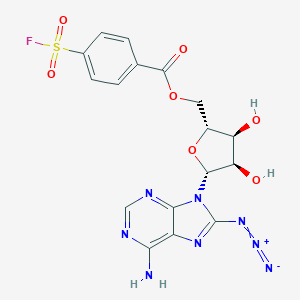

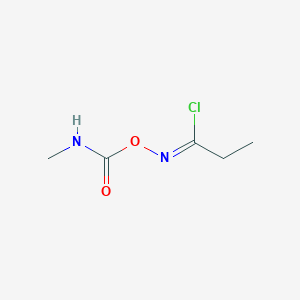
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
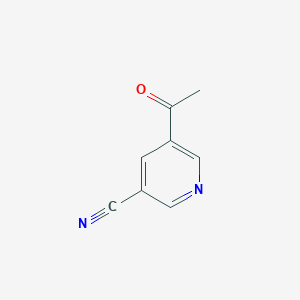
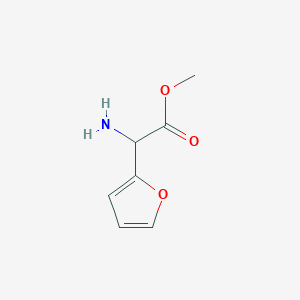
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
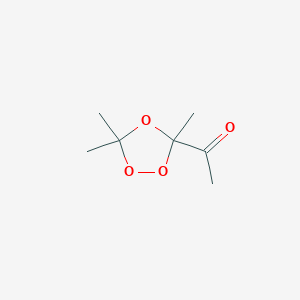
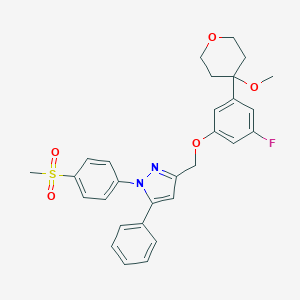
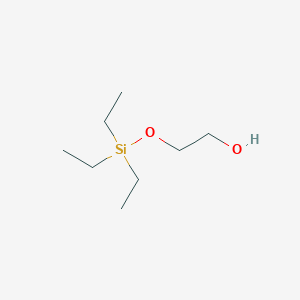
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)